4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic compound with the molecular formula C10H14F3N3O2 and a molecular weight of 265.23 g/mol This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a trifluoroethyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Piperidine: The final step involves coupling the oxadiazole intermediate with piperidine under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the oxadiazole ring could lead to various amine derivatives .
Scientific Research Applications
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The trifluoroethyl group and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2,2,2-trifluoroacetophenone: Similar in having a methoxy and trifluoroethyl group but differs in the core structure.
Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Shares the methoxy group but has a different functional group arrangement.
Uniqueness
4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of the piperidine ring, oxadiazole moiety, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H14F3N3O2 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H14F3N3O2/c1-17-9(2-4-14-5-3-9)8-15-7(16-18-8)6-10(11,12)13/h14H,2-6H2,1H3 |
InChI Key |
AVCUTTRNEDBHDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.